2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone
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Overview
Description
2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone is a chemical compound with a unique structure that includes a chloroacetyl group and a thiazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone typically involves the reaction of chloroacetyl chloride with a suitable thiazetidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation and Reduction: The thiazetidine ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Amides, esters, and other derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Scientific Research Applications
2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,1-dioxido-1,2-thiazetidin-2-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: A related compound used in similar synthetic applications.
Thiazetidine derivatives: Compounds with similar ring structures but different substituents, leading to varied chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
100181-28-0 |
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Molecular Formula |
C4H6ClNO3S |
Molecular Weight |
183.606 |
IUPAC Name |
2-chloro-1-(1,1-dioxothiazetidin-2-yl)ethanone |
InChI |
InChI=1S/C4H6ClNO3S/c5-3-4(7)6-1-2-10(6,8)9/h1-3H2 |
InChI Key |
DJXLIRMZEVZHJR-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N1C(=O)CCl |
Synonyms |
1,2-Thiazetidine, 2-(chloroacetyl)-, 1,1-dioxide (9CI) |
Origin of Product |
United States |
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